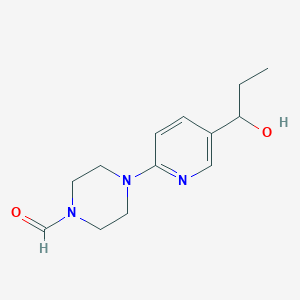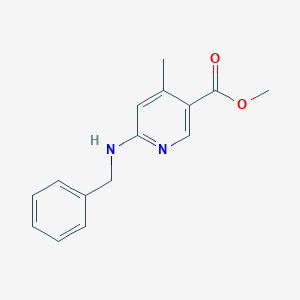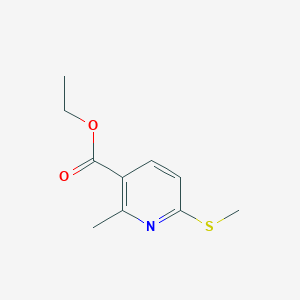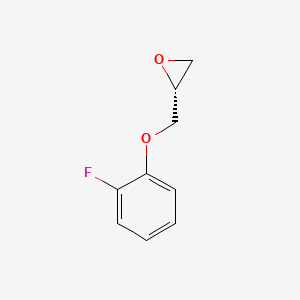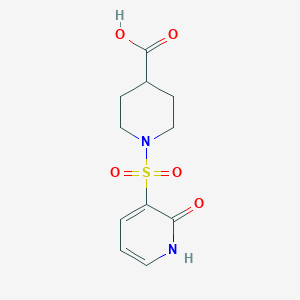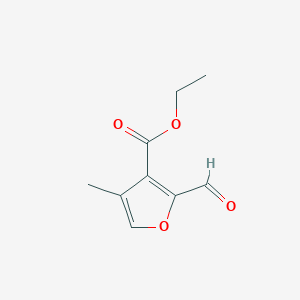
Ethyl 2-formyl-4-methylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-4-methylfuran-3-carboxylate is a chemical compound belonging to the furan family, characterized by a furan ring substituted with formyl, methyl, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-4-methylfuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst, leading to the formation of the desired furan derivative in high yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-formyl-4-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ethyl 2-carboxyl-4-methylfuran-3-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-4-methylfuran-3-carboxylate.
Substitution: Ethyl 2-formyl-4-bromomethylfuran-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-formyl-4-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mécanisme D'action
The mechanism of action of ethyl 2-formyl-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylate group can form ester linkages with other molecules. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its biological activities, including anticancer and antiparasitic properties.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate:
Ethyl 5-(3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate: Acts as a selective β-galactosidase inhibitor.
Uniqueness: Ethyl 2-formyl-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity. Its formyl and carboxylate groups enable versatile chemical transformations, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
ethyl 2-formyl-4-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-3-12-9(11)8-6(2)5-13-7(8)4-10/h4-5H,3H2,1-2H3 |
Clé InChI |
HDQLYBHBEPMABZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC=C1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


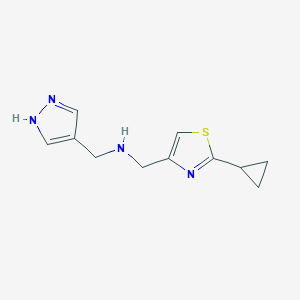
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11801085.png)
